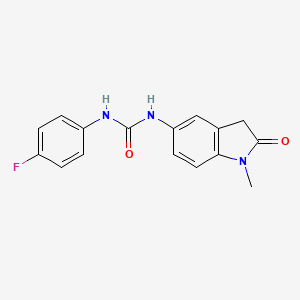
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea, also known as FIIN-1, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. It has shown great potential as a therapeutic agent for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.
Mecanismo De Acción
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea binds to the ATP-binding pocket of RTKs, preventing their activation and downstream signaling. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been shown to be highly selective for RTKs, and does not affect other kinases or non-cancerous cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been found to inhibit the growth and survival of various cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to reduce tumor size and metastasis in mouse models of breast cancer and lung cancer. Additionally, 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been found to sensitize cancer cells to radiation therapy, increasing its effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea in lab experiments is its high specificity for RTKs, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has a relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea. One area of focus is the development of more potent and selective analogs of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea, which may have improved efficacy and safety profiles. Additionally, the combination of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea with other targeted therapies or immunotherapies may enhance its anti-tumor effects. Finally, the use of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea in patient-derived xenograft models may provide valuable insights into its clinical potential for cancer treatment.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea involves the reaction of 4-fluoroaniline with 2-oxoindoline-1-acetic acid to form an intermediate product, which is then treated with phosgene and methylamine to yield the final product. This synthesis method has been optimized and improved over the years, resulting in a high yield and purity of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been extensively studied in various preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been found to selectively target RTKs, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation and survival.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-20-14-7-6-13(8-10(14)9-15(20)21)19-16(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLBTYMTLXFEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

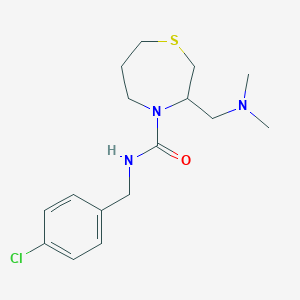
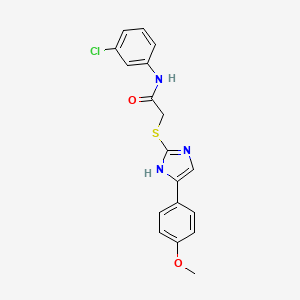
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)
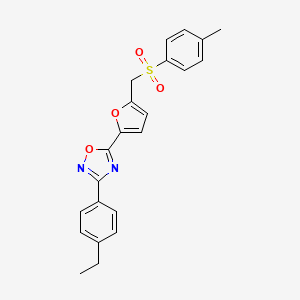
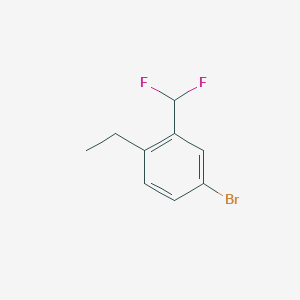


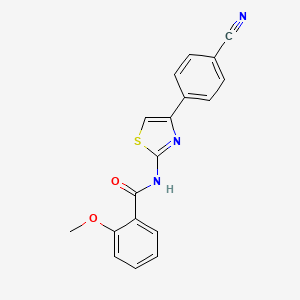
![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)
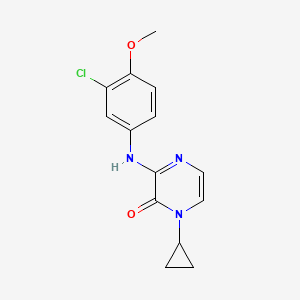
![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)

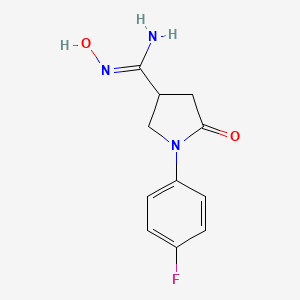
![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)